

The Versatile Scaffold: Application of Pyrazolopyridinones in Agrochemical Synthesis

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Compound of Interest

Compound Name: *3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one*

Cat. No.: B152542

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While direct applications of **3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one** in agrochemical synthesis are not extensively documented in publicly available literature, the broader class of pyrazolopyridinone derivatives represents a highly valuable and versatile scaffold for the development of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. Researchers and drug development professionals are increasingly exploring these heterocyclic compounds for their potent biological activities and diverse modes of action. This document provides a detailed overview of the application of pyrazolopyridinone and related pyrazole derivatives in agrochemical synthesis, including experimental protocols for the synthesis of analogous structures and a summary of their biological activities.

The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, serves as a key pharmacophore in numerous biologically active molecules. The inherent chemical properties of this scaffold, including its ability to form multiple hydrogen bonds and engage in various intermolecular interactions, make it an attractive starting point for the design of novel pesticides. The introduction of a bromine atom, as in the case of **3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one**, offers a convenient handle for further chemical modifications and the introduction of diverse functional groups, allowing for the fine-tuning of biological activity and selectivity.

Agrochemical Applications of Pyrazolopyridinone Derivatives

Derivatives of the pyrazolopyridinone scaffold have demonstrated significant potential in various areas of crop protection.

Fungicidal Activity: A variety of pyrazole derivatives have been synthesized and evaluated for their ability to combat phytopathogenic fungi. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potent antifungal activity.^[1] Similarly, substituted pyrazolo[5,4-b]pyrid-6-ones have been prepared and their efficacy against fungi like *Aspergillus niger*, *Helminthosporium oryzae*, and *Pyricularia oryzae* has been demonstrated.^[2] The mechanism of action for many of these fungicidal pyrazole compounds involves the inhibition of crucial fungal enzymes.

Insecticidal Activity: The pyrazole scaffold is a well-established component of many commercial insecticides. Novel amides containing N-pyridylpyrazole moieties have been synthesized and shown to exhibit good insecticidal activities against various pests.^[3] Furthermore, pyranopyrazole derivatives have also been investigated and found to possess insecticidal properties.

Herbicidal Activity: Pyrazole-containing compounds have been successfully developed as herbicides.^[4] For example, novel pyrazole aromatic ketone analogs have been synthesized and shown to act as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, a key enzyme in plant metabolism.^[5] This inhibition leads to bleaching symptoms and eventual death of the targeted weeds. Additionally, novel phenyl pyrazole-based compounds have been designed as effective protoporphyrinogen oxidase (PPO) inhibitors.^[6]

Quantitative Data on Agrochemical Activity

The biological activity of various pyrazolopyridinone and related pyrazole derivatives has been quantified in numerous studies. The following tables summarize some of this data, providing insights into the potency of these compounds against different target organisms.

Table 1: Fungicidal Activity of Pyrazole Derivatives

Compound Class	Target Fungi	EC50 (mg L ⁻¹)	Reference
Pyrazolo[3,4-d]pyrimidin-4-one derivative (8IIId)	Valsa mali	1.93	[1]
Pyrazolo[3,4-d]pyrimidin-4-one derivative (8Vc)	Valsa mali	0.22	[1]
Pyrazolo[3,4-d]pyrimidin-4-one derivative (8Vc)	Physalospora piricola	0.55	[1]
Pyrazole derivative (26)	Botrytis cinerea	2.432	[7]
Pyrazole derivative (26)	Rhizoctonia solani	2.182	[7]
Pyrazole derivative (26)	Valsa mali	1.787	[7]
Pyrazole derivative (26)	Thanatephorus cucumeris	1.638	[7]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound Class	Target Insect	LC50 (mg/L)	Reference
N-pyridylpyrazole thiazole derivative (7g)	Plutella xylostella	5.32	[8]
N-pyridylpyrazole thiazole derivative (7g)	Spodoptera exigua	6.75	[8]
N-pyridylpyrazole thiazole derivative (7g)	Spodoptera frugiperda	7.64	[8]
Pyrazolylquinolinone derivative (11)	Spodoptera littoralis	119.79	[9]
Pyrazolylquinolinone derivative (5)	Spodoptera littoralis	164.63	[9]

Table 3: Herbicidal Activity of Pyrazole Derivatives

Compound Class	Target Weed	Inhibition (%) at 150 g a.i./hm ² (Post-emergence)	Reference
Phenylpyridine-containing pyrazole (6a)	Digitaria sanguinalis	Moderate	[4]
Phenylpyridine-containing pyrazole (6c)	Setaria viridis	50%	[4]
Cyclohexanedione derivative (G31)	Plantago depressa Willd	>90% at 75.0 g ai/ha	[10]
Cyclohexanedione derivative (G31)	Capsella bursa-pastoris	>90% at 37.5 g ai/ha	[10]

Experimental Protocols

While specific protocols for the synthesis of agrochemicals starting from **3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one** are not available, the following sections provide detailed methodologies for the synthesis of related pyrazolopyridinone and pyrazole derivatives, which can serve as a valuable reference for researchers.

Protocol 1: General Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

This protocol describes a three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives.[\[11\]](#)

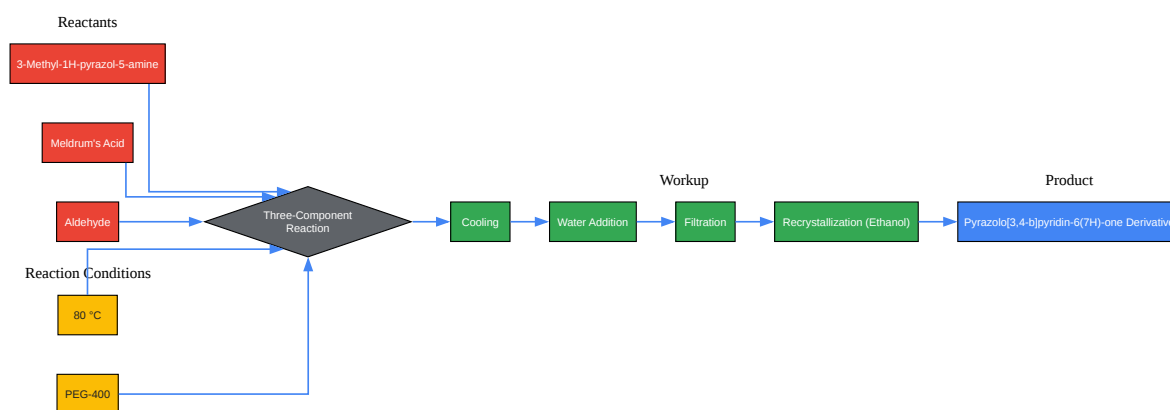
Materials:

- Aldehyde (1 mmol)
- Meldrum's acid (1 mmol)
- 3-methyl-1H-pyrazol-5-amine (1 mmol)
- Polyethylene glycol (PEG)-400 (5 mL)
- Ethanol
- Water

Procedure:

- A mixture of the aldehyde (1 mmol), Meldrum's acid (1 mmol), and 3-methyl-1H-pyrazol-5-amine (1 mmol) is taken in polyethylene glycol (PEG)-400 (5 mL).
- The reaction mixture is stirred at 80 °C for the appropriate time (monitored by TLC).
- After completion of the reaction, the mixture is cooled to room temperature.
- Water (20 mL) is added to the reaction mixture, and the resulting solution is stirred for 10 minutes.

- The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
- The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine-6(7H)-one derivative.



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Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives.

Protocol 2: Synthesis of N-Pyridylpyrazole Amide Derivatives

This protocol outlines a general procedure for the synthesis of insecticidal amides containing N-pyridylpyrazole moieties.[3]

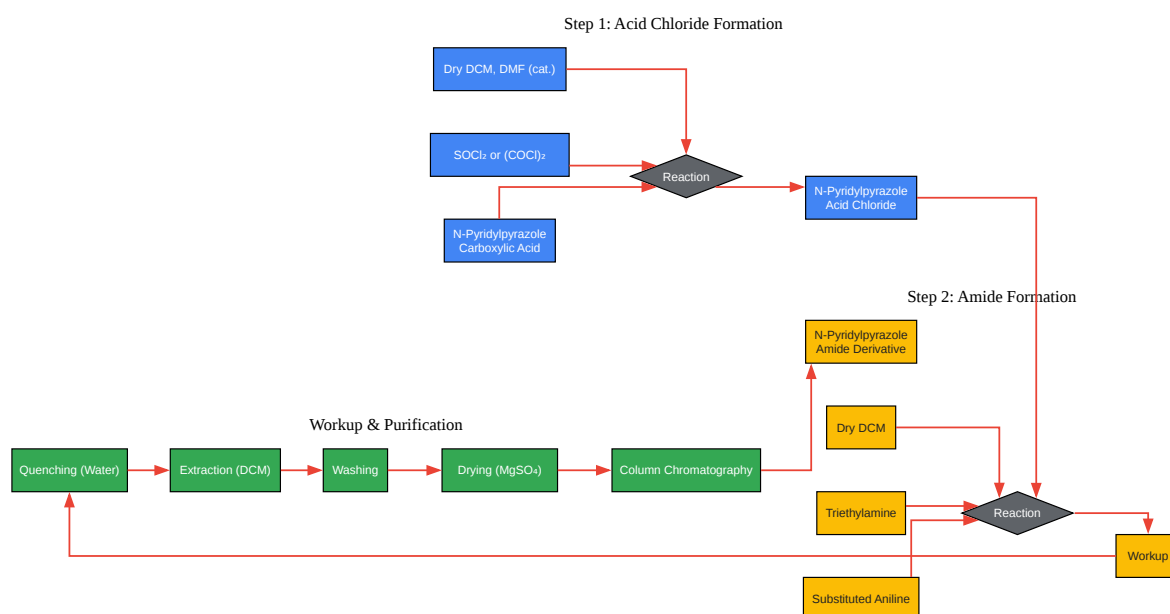
Materials:

- N-pyridylpyrazole carboxylic acid (1 mmol)
- Substituted aniline (1.1 mmol)
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Dry dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Pyridine
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of N-pyridylpyrazole carboxylic acid (1 mmol) in dry DCM, a few drops of DMF are added, followed by the dropwise addition of thionyl chloride (1.2 mmol) or oxalyl chloride (1.2 mmol) at 0 °C.
- The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the acid chloride is complete (monitored by the cessation of gas evolution).
- The solvent and excess reagent are removed under reduced pressure.
- The crude acid chloride is redissolved in dry DCM and added dropwise to a solution of the substituted aniline (1.1 mmol) and triethylamine (1.5 mmol) in dry DCM at 0 °C.
- The reaction mixture is stirred at room temperature overnight.
- The reaction is quenched with water, and the organic layer is separated.

- The aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO_4 .
- The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure N-pyridylpyrazole amide derivative.



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Caption: General workflow for the synthesis of N-pyridylpyrazole amide derivatives.

Conclusion

The pyrazolopyridinone scaffold and its derivatives are of significant interest in the field of agrochemical research. While direct synthetic applications of **3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one** in this area are not yet widely reported, the extensive research into analogous structures highlights the immense potential of this chemical class. The fungicidal, insecticidal, and herbicidal activities demonstrated by various pyrazolopyridinone derivatives underscore the value of this scaffold in developing novel and effective crop protection agents. The synthetic protocols provided for related compounds offer a solid foundation for researchers to explore the chemical space around this promising heterocyclic system, potentially leading to the discovery of next-generation agrochemicals. Further investigation into the derivatization of **3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one** could unlock new possibilities in the ongoing quest for safe and efficient solutions to global food security challenges.

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